Supply Chain Comparison: Purity and Lead Time vs. Des-Fluoro Analog
While both N-(5-Fluoro-4-iodopyridin-3-yl)pivalamide and its des-fluoro analog N-(4-iodopyridin-3-yl)pivalamide (CAS 113975-32-9) are commercially available, they exhibit quantifiable differences in standard commercial specifications that affect procurement planning. The target compound is widely stocked with a standard purity of 98% (HPLC) , whereas the des-fluoro analog is commonly offered at a lower baseline purity of 95% . Furthermore, the target compound is listed as 'in stock' by major vendors with a 10-day lead time for larger quantities, while the des-fluoro analog can require a 2-4 week synthesis lead time for similar quantities . This represents a direct and quantifiable supply chain advantage for the fluorinated compound.
| Evidence Dimension | Standard Commercial Purity and Lead Time |
|---|---|
| Target Compound Data | Purity: 98% (HPLC); Lead Time: In stock / 10 days for bulk |
| Comparator Or Baseline | N-(4-iodopyridin-3-yl)pivalamide (CAS 113975-32-9): Purity: 95% (HPLC); Lead Time: 2-4 weeks for bulk |
| Quantified Difference | 3 percentage points higher standard purity; at least 4 days faster lead time |
| Conditions | Comparison of vendor catalog specifications (Leyan, MolCore, Capot Chemical) for research-grade material. |
Why This Matters
Higher baseline purity reduces the likelihood of requiring additional purification steps upon receipt, while shorter lead times mitigate project delays, factors that directly influence procurement decisions in fast-paced research environments.
